molecular formula C19H24N2O3 B284705 N-[4-(dimethylamino)phenyl]-4-(4-methoxyphenoxy)butanamide

N-[4-(dimethylamino)phenyl]-4-(4-methoxyphenoxy)butanamide

Cat. No.: B284705
M. Wt: 328.4 g/mol
InChI Key: BIYCULNGCIGWLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(dimethylamino)phenyl]-4-(4-methoxyphenoxy)butanamide, also known as DMXAA, is a synthetic compound that has been studied for its potential therapeutic applications. DMXAA was first synthesized in the 1990s as a potential anti-cancer agent. Since then, it has been the subject of extensive scientific research to determine its mechanism of action and potential applications in treating various diseases.

Mechanism of Action

The exact mechanism of action of N-[4-(dimethylamino)phenyl]-4-(4-methoxyphenoxy)butanamide is not fully understood. However, it is believed to work by activating the immune system to attack cancer cells. This compound stimulates the production of cytokines, which are signaling molecules that activate the immune system. This leads to the destruction of tumor blood vessels, depriving the tumor of nutrients and oxygen.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory effects, which may make it useful in treating other diseases such as rheumatoid arthritis. This compound has also been shown to have cardiovascular effects, including the ability to lower blood pressure.

Advantages and Limitations for Lab Experiments

N-[4-(dimethylamino)phenyl]-4-(4-methoxyphenoxy)butanamide has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied, so there is a large body of research available on its properties and potential applications. Another advantage is that it is relatively easy to synthesize, making it readily available for research purposes. However, one limitation is that it can be difficult to work with due to its low solubility in water. This can make it challenging to administer in lab experiments.

Future Directions

There are several potential future directions for research on N-[4-(dimethylamino)phenyl]-4-(4-methoxyphenoxy)butanamide. One area of interest is its potential use in combination with other anti-cancer agents to enhance their efficacy. Another area of interest is its potential use in treating other diseases, such as rheumatoid arthritis. Additionally, there is ongoing research into the exact mechanism of action of this compound, which may lead to the development of more targeted therapies.

Synthesis Methods

N-[4-(dimethylamino)phenyl]-4-(4-methoxyphenoxy)butanamide is synthesized through a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of 4-(dimethylamino)phenylamine with 4-methoxyphenol to form an intermediate compound. This is then reacted with butanoyl chloride to form the final product, this compound.

Scientific Research Applications

N-[4-(dimethylamino)phenyl]-4-(4-methoxyphenoxy)butanamide has been extensively studied for its potential anti-cancer properties. In preclinical studies, this compound has been shown to induce tumor regression in various types of cancer, including lung, colon, and breast cancer. This compound has also been studied for its potential use in combination with other anti-cancer agents to enhance their efficacy.

Properties

Molecular Formula

C19H24N2O3

Molecular Weight

328.4 g/mol

IUPAC Name

N-[4-(dimethylamino)phenyl]-4-(4-methoxyphenoxy)butanamide

InChI

InChI=1S/C19H24N2O3/c1-21(2)16-8-6-15(7-9-16)20-19(22)5-4-14-24-18-12-10-17(23-3)11-13-18/h6-13H,4-5,14H2,1-3H3,(H,20,22)

InChI Key

BIYCULNGCIGWLL-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CCCOC2=CC=C(C=C2)OC

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CCCOC2=CC=C(C=C2)OC

Origin of Product

United States

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